molecular formula C9H15Cl2N3O2 B2882293 Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride CAS No. 2243504-69-8

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride

Cat. No. B2882293
CAS RN: 2243504-69-8
M. Wt: 268.14
InChI Key: ZEIVKQDUVZERRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been described . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This involved a reaction with 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectrum and NMR spectrum of similar compounds have been reported .

Scientific Research Applications

Synthesis and Chemical Properties :

  • The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various reagents demonstrated the synthesis of diverse pyrazole and pyridine derivatives, illustrating the chemical versatility of similar structures (A. A. Harb et al., 1989).
  • A novel synthesis pathway for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed, showcasing the potential for creating new N-fused heterocycle products (Aseyeh Ghaedi et al., 2015).
  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used in cross-coupling reactions to obtain condensed pyrazoles, demonstrating the utility of such compounds in synthesizing complex heterocyclic structures (Eglė Arbačiauskienė et al., 2011).

Applications in Heterocyclic Synthesis :

  • Research into the synthesis of pyrazolo[3,4-b]pyridine derivatives from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate provides insights into the selective synthesis of partially hydrogenated compounds, highlighting potential applications in medicinal chemistry (P. S. Lebedˈ et al., 2012).

Potential Pharmaceutical Applications :

  • The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate underscores the exploration of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting applications in both fluorescence technologies and agriculture (Yan‐Chao Wu et al., 2006).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed .

Safety and Hazards

Safety information for similar compounds indicates that they may be acutely toxic and irritating to the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on the synthesis of novel compounds and their potential applications. For instance, the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents have been suggested .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-5-10-3-6-4-11-12-8(6)7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIVKQDUVZERRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=C1NN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate dihydrochloride

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